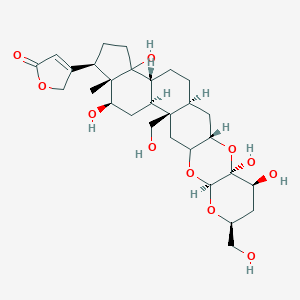
Ghalakinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ghalakinoside is a complex organic compound with a highly intricate structure. This compound is notable for its multiple hydroxyl groups and a unique hexacyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the hexacyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve:
Optimization of reaction conditions: Using high-pressure reactors and continuous flow systems to improve yield and efficiency.
Purification processes: Employing techniques like chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like LiAlH₄ or NaBH₄.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl₂ (thionyl chloride) or PBr₃ (phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: SOCl₂, PBr₃
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halides, ethers
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups and complex structure.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its multiple reactive sites.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The hexacyclic structure provides a rigid framework that can fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sugammadex: A modified γ-cyclodextrin used to reverse neuromuscular blockade.
Cyclodextrins: Cyclic oligosaccharides used in drug delivery and as excipients.
Uniqueness
This compound is unique due to its specific hexacyclic structure and the presence of multiple hydroxyl and hydroxymethyl groups. These features provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
119459-76-6 |
|---|---|
Molecular Formula |
C29H42O11 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O11/c1-26-17(14-6-24(34)37-12-14)4-5-28(26,35)18-3-2-15-7-20-21(10-27(15,13-31)19(18)9-22(26)32)39-25-29(36,40-20)23(33)8-16(11-30)38-25/h6,15-23,25,30-33,35-36H,2-5,7-13H2,1H3/t15-,16-,17+,18+,19-,20-,21?,22+,23-,25-,26-,27+,28?,29-/m0/s1 |
InChI Key |
PKXHXJCYJPHQNB-WKCCLVTPSA-N |
SMILES |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
Isomeric SMILES |
C[C@@]12[C@H](CCC1([C@@H]3CC[C@H]4C[C@H]5C(C[C@@]4([C@H]3C[C@H]2O)CO)O[C@H]6[C@@](O5)([C@H](C[C@H](O6)CO)O)O)O)C7=CC(=O)OC7 |
Canonical SMILES |
CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |
Synonyms |
ghalakinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


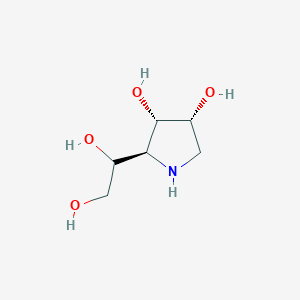
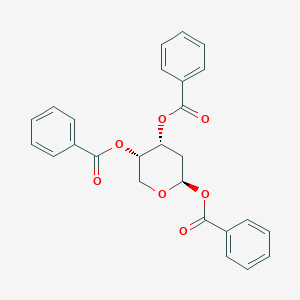
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
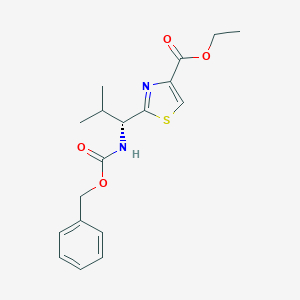
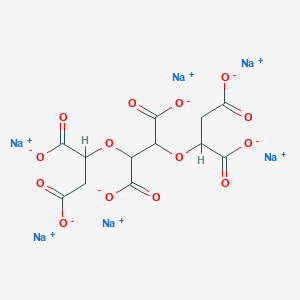
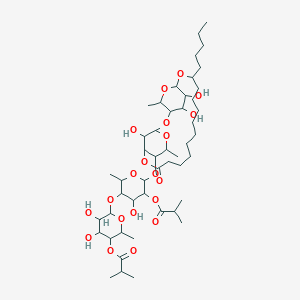
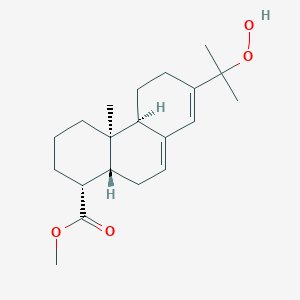
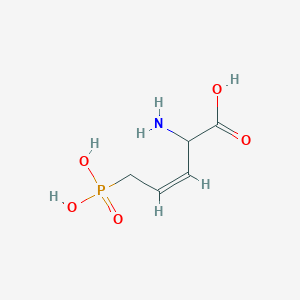
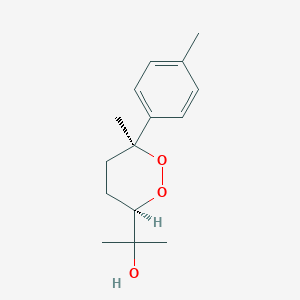
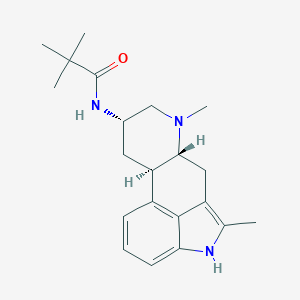
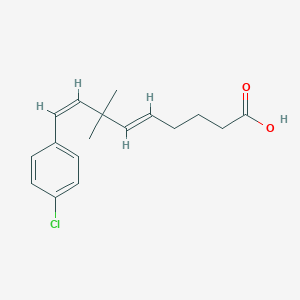
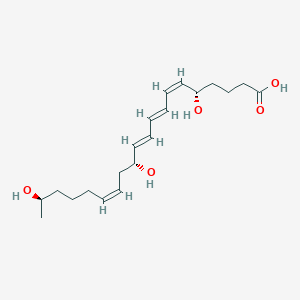
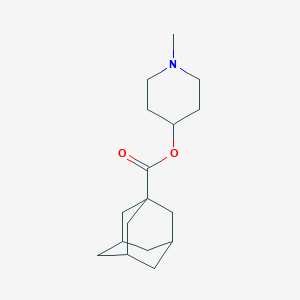
![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)
